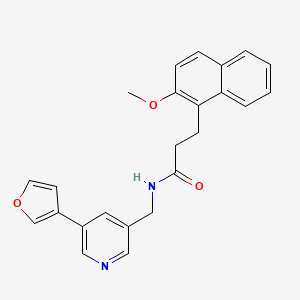
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(2-methoxynaphthalen-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(2-methoxynaphthalen-1-yl)propanamide is a complex organic molecule that appears to be related to various synthesized furan and naphthalene derivatives. These types of compounds are often of interest due to their potential pharmacological properties and their use in material science.
Synthesis Analysis
The synthesis of related furan and naphthalene derivatives has been reported in the literature. For instance, a one-pot three-component synthesis method has been described for creating N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides, which shares some structural similarities with the compound . This method involves the use of 2-naphthol, aldehydes, and amides in the presence of DBU as a catalyst, under reflux conditions in ethanol, yielding good results under environmentally friendly and mild conditions. Additionally, the synthesis of trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones has been explored, which involves the reaction of homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine, indicating the versatility of furan derivatives in synthesis .
Molecular Structure Analysis
The molecular structure of furan-containing compounds can be quite complex. For example, a related compound with a nitro furan moiety has been characterized using X-ray powder diffraction (XRPD) and found to have a triclinic crystal structure . Density functional theory (DFT) calculations, along with Hirshfeld surface analysis, have been employed to understand the intermolecular interactions and the solid-state molecular structure . These techniques could similarly be applied to analyze the molecular structure of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(2-methoxynaphthalen-1-yl)propanamide.
Chemical Reactions Analysis
The reactivity of furan and naphthalene derivatives can lead to a variety of chemical reactions. For instance, the reaction of 2-acyl-3-aminonaphtho[2,1-b]furan with activated methylene compounds can yield naphtho[1',2':4,5]furo[3,2-b]pyridine derivatives . Such reactions demonstrate the potential for creating diverse chemical structures by modifying the furan and naphthalene cores, which could be relevant for the synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(2-methoxynaphthalen-1-yl)propanamide.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(2-methoxynaphthalen-1-yl)propanamide are not provided, related compounds exhibit interesting characteristics. For example, the solid-state structure of a nitro furan derivative has been elucidated, providing insights into its physical properties . The chemical properties of such compounds are often influenced by the presence of the furan ring and substituents on the naphthalene moiety, which can affect their reactivity and potential applications in medicinal chemistry and materials science.
科学的研究の応用
Synthesis and Characterization
Synthesis Techniques and Crystal Structure Analysis : The synthesis and characterization of compounds closely related to N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(2-methoxynaphthalen-1-yl)propanamide have been studied. For instance, the synthesis, characterization, and crystal structure of related compounds like (S)-2-(2-hydroxynaphthalen-6-yl)-N-((pyridin-4-yl)methyl) propanamide have been described, highlighting their crystalline structures and intermolecular hydrogen bonds (Shi‐Wei Wang & Wenrui He, 2011).
Chemical Reactions and Derivative Synthesis : Research into the reaction dynamics and synthesis of various derivatives of similar compounds has been conducted. This includes the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, demonstrating the chemical versatility of these compounds (M. Kandinska, I. Kozekov & M. Palamareva, 2006).
Biological and Medicinal Research
Antiprotozoal Agents : Compounds with structural similarities to N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(2-methoxynaphthalen-1-yl)propanamide have been synthesized and evaluated for their potential as antiprotozoal agents. For example, specific imidazo[1,2-a]pyridines have shown strong DNA affinities and in vitro activity against protozoal infections (M. Ismail et al., 2004).
Antibacterial and Antifungal Applications : Derivatives of 2-(6-methoxy-2-naphthyl)propionamide, which is structurally similar to the compound of interest, have shown significant antibacterial and antifungal activities in in vitro studies. This indicates potential applications in combating microbial infections (M. Helal et al., 2013).
Catalysis and Chemical Reactions
Catalytic Applications : Research has been conducted on (imino)pyridine ligands related to N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(2-methoxynaphthalen-1-yl)propanamide for their use as catalysts in chemical reactions. These studies explore their efficacy in processes like ethylene dimerization (George S. Nyamato, S. Ojwach & M. Akerman, 2015).
One-Pot Synthesis Techniques : Research into efficient one-pot synthesis techniques for compounds structurally similar to the subject compound has been conducted, showcasing advancements in chemical synthesis methods (R. Raju et al., 2022).
特性
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-(2-methoxynaphthalen-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-28-23-8-6-18-4-2-3-5-21(18)22(23)7-9-24(27)26-14-17-12-20(15-25-13-17)19-10-11-29-16-19/h2-6,8,10-13,15-16H,7,9,14H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTIHMXNSNAPGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CCC(=O)NCC3=CC(=CN=C3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(2-methoxynaphthalen-1-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

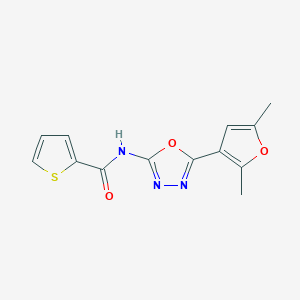
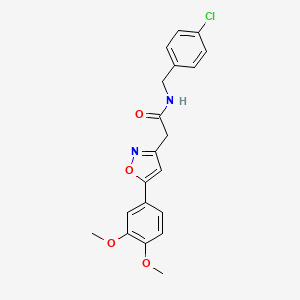
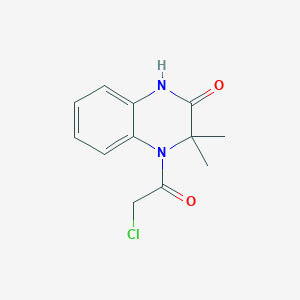
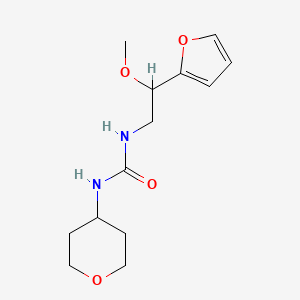
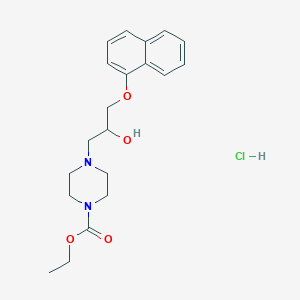
![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-methylphenyl)propanamide](/img/structure/B3001371.png)
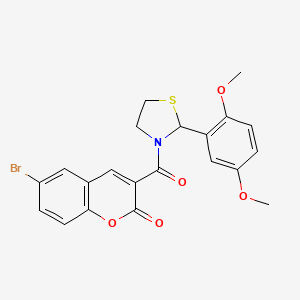

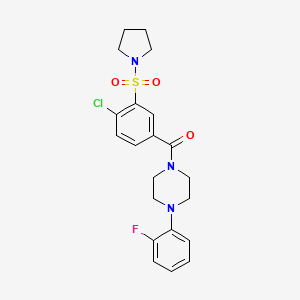
![4-(cyclopropylcarbonyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B3001375.png)
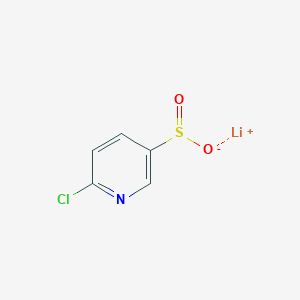
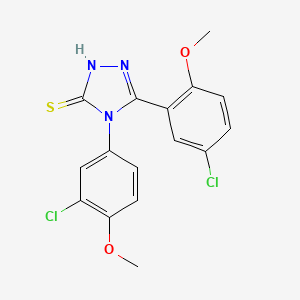
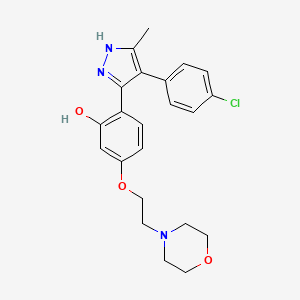
![4-(4-methylpiperazin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B3001382.png)